molecular formula C20H38Cl2N2O3S2 B1662884 Cevimeline (hydrochloride hemihydrate) CAS No. 153504-70-2

Cevimeline (hydrochloride hemihydrate)

Cat. No. B1662884
M. Wt: 489.6 g/mol
InChI Key: ZSTLCHCDLIUXJE-GMLJRNIPSA-N
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Description

Cevimeline is a synthetic analog of the natural alkaloid muscarine. It is a selective and orally active muscarinic M1 and M3 receptor agonist . It stimulates secretion by the salivary glands and can be used as a sialogogue for xerostomia . It is indicated by the Food and Drug Administration for the treatment of dry mouth associated with Sjögren’s syndrome .


Molecular Structure Analysis

The molecular formula of Cevimeline is C10H17NOS•HCl•½ H2O . Its structural formula is cis-2’-methylspiro {1-azabicyclo [2.2.2] octane-3, 5’ - [1,3] oxathiolane} hydrochloride, hydrate (2:1) .


Chemical Reactions Analysis

Cevimeline is metabolized by isozymes CYP2D6 and CYP3A3/4. After 24 hours, 86.7% of the dose was recovered (16% unchanged, 44.5% as cis and trans-sulfoxide, 22.3% of the dose as glucuronic acid conjugate and 4% of the dose as N-oxide of cevimeline) .


Physical And Chemical Properties Analysis

Cevimeline hydrochloride hemihydrate is a white to off-white crystalline powder with a melting point range of 201°C and 203°C. It is freely soluble in alcohol and chloroform, very soluble in water, and virtually insoluble in ether . The molecular weight is 253.79 .

Scientific Research Applications

Crystallographic and Physicochemical Properties

  • Structural Characterization : Cevimeline, a muscarinic receptor agonist, has been structurally characterized as a hydrochloride hemihydrate. The cis-isomer of cevimeline is used in pharmaceutical formulations due to its less dense crystal packing and higher solubility compared to the trans-isomer. Single crystal X-ray analyses of both isomers were performed, which is vital for understanding the drug's behavior and stability (Stepanovs et al., 2016).

Pharmacological and Clinical Applications

  • Muscarinic Agonist Properties : Cevimeline has been studied for its effectiveness in treating xerostomia (dry mouth) symptoms in Sjögren’s syndrome. As a muscarinic agonist, it has shown efficacy in stimulating salivary secretion, thereby alleviating xerostomia (Leung et al., 2008).
  • Review of Clinical Usefulness : In clinical settings, cevimeline has been useful for treating xerostomia in Sjögren’s syndrome patients. Clinical trials have demonstrated its ability to improve symptoms of oral dryness and difficulties in chewing, swallowing, and speaking (Yasuda & Niki, 2002).
  • Long-term Efficacy and Safety : Studies have also focused on the long-term safety and efficacy of cevimeline in treating postirradiation xerostomia in patients with head-and-neck cancer. These studies emphasize its tolerability and effectiveness in increasing salivary flow over extended periods (Chambers et al., 2007).

Molecular and Mechanistic Insights

  • Mechanism of Action in Saliva and Tear Secretions : Research has investigated how cevimeline induces saliva and tear secretions in rats and mice. The studies suggest that cevimeline acts through direct stimulation of muscarinic receptors in salivary and lacrimal glands, which is beneficial for patients with Sjögren’s syndrome and those who have undergone X-ray exposure in the head and neck (Iga et al., 1998).

Diagnostic and Prognostic Applications

  • Efficacy Prediction in Sjögren’s Syndrome : A study focused on identifying clinical and immunological factors influencing the efficacy of cevimeline in treating xerostomia in Sjögren’s syndrome patients. The results highlighted the importance of sialography and minor salivary gland biopsy in predicting thetreatment's effectiveness (Yamada et al., 2007).

Exploration of Other Applications

  • Gastrointestinal Motility : Cevimeline’s effect on gastrointestinal motility was explored in patients with non-ulcer dyspepsia. The study showed improvement in dyspepsia symptoms upon cevimeline administration, suggesting potential therapeutic applications beyond xerostomia (Chiba et al., 2007).

Molecular Mechanisms and Pharmacokinetics

  • Salivation Mechanism and Ion Dynamics : Research on cevimeline-induced salivation in mice highlighted its unique mechanism, particularly the decreased Na+ content in saliva due to specific activation of Na+/H+ exchange. This finding provides insights into the drug’s action at the molecular level (Kondo et al., 2011).
  • Metabolic Pathways : Studies have identified the human drug-metabolizing enzymes involved in the metabolism of cevimeline, such as CYP2D6/3A4 in the liver and FMOI in the kidney. This knowledge is crucial for understanding the pharmacokinetics and potential drug interactions (Washio et al., 2001).

Impact on Salivary Gland Function and Aquaporins

  • Influence on Aquaporins : An immunohistochemistry study focused on the effects of chronic cevimeline administration on aquaporin localization in the salivary glands of Sjögren's syndrome mouse models. The results suggested that cevimeline maintains proper localization of AQP-5 in acinar cells, potentially enhancing salivation (Nakamura et al., 2013).

Safety And Hazards

Cevimeline is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

Cevimeline is currently used for the treatment of symptoms of dry mouth in patients with Sjögren’s Syndrome . As our understanding of its mechanism of action and its effects on the body continues to grow, it may find use in other therapeutic areas in the future.

properties

IUPAC Name

(5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H17NOS.2ClH.H2O/c2*1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11;;;/h2*8-9H,2-7H2,1H3;2*1H;1H2/t2*8?,10-;;;/m11.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSTLCHCDLIUXJE-MMPAUJBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1OC2(CN3CCC2CC3)CS1.CC1OC2(CN3CCC2CC3)CS1.O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1O[C@]2(CN3CCC2CC3)CS1.CC1O[C@]2(CN3CCC2CC3)CS1.O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38Cl2N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cevimeline (hydrochloride hemihydrate)

CAS RN

153504-70-2
Record name (2R,5R)-2-Methylspiro[1,3-oxathiolane-5,8'-1-azabicyclo[2.2.2]octane] hydrate dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
LA Sorbera, J Castaner - Drugs of the Future, 2000 - access.portico.org
… Cevimeline hydrochloride hemihydrate is obtained from the above mentioned hydrochloride by a complex work-up using water, isopropanol and n-hexane (4). …
Number of citations: 7 access.portico.org
GS Gibbons, H Gould, VMY Lee, A Crowe… - Journal of Biological …, 2023 - ASBMB
Alzheimer's disease (AD) is characterized by the presence of tau protein inclusions and amyloid beta (Aβ) plaques in the brain, with Aβ peptides generated by cleavage of the amyloid …
Number of citations: 4 www.jbc.org
塩沢明 - 日本薬理学雑誌, 2002 - jstage.jst.go.jp
塩酸セビメリン水和物 (商品名: サリグレン® カプセル 30 mg (日本化薬株式会社)) は雪印乳業株式会社および日本化薬株式会社により共同で開発された, キヌクリジン環を基本構造とする新規な…
Number of citations: 3 www.jstage.jst.go.jp

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